1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine
Overview
Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is a chemical compound with the molecular formula C14H20BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to form 5-bromo-2-methoxybenzenesulfonyl chloride . The final step involves the reaction of this intermediate with 2-ethylpiperidine under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the original compound.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an ethylpiperidine ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: An intermediate used in the synthesis of the target compound.
Uniqueness: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is unique due to the presence of the ethylpiperidine moiety, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in its applications and effectiveness in various research fields.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-3-12-6-4-5-9-16(12)20(17,18)14-10-11(15)7-8-13(14)19-2/h7-8,10,12H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPVKCWDVYHGNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.